molecular formula C10H11NO5 B3301474 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde CAS No. 909854-46-2

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B3301474
CAS No.: 909854-46-2
M. Wt: 225.2 g/mol
InChI Key: MXUJDMUVATTZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO5. It is a derivative of vanillin, where the hydrogen ortho- to the hydroxy group is substituted by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin. The nitration process involves the use of concentrated nitric acid in glacial acetic acid, yielding the compound with a high degree of purity . Another method involves the use of acetyl nitrate as the nitrating agent in the presence of silica gel, which can achieve yields of up to 88% .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified through recrystallization from solvents such as acetic acid or ethanol .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-methoxy-5-nitrobenzaldehyde is unique due to the presence of both the nitro and ethoxy groups, which enhance its reactivity and solubility. These functional groups make it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

3-ethoxy-4-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-9-5-7(6-12)4-8(11(13)14)10(9)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJDMUVATTZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-4-methoxybenzaldehyde (6.0 g, 33.3 mmol, 1.0 equiv) in diethyl ether (50 mL) was added dropwise nitric acid 65% (4.12 mL, 5.81 g, 59.9 mmol, 1.8 equiv) over a period of 30 min at rt. After the addition was completed the reaction mixture was heated to reflux for 4 h. The reaction product precipitated out of solution, was filtered off, washed with cold diethyl ether (3×20 mL) and dried yielding 5.85 g (78%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.53 (t, J=7.0 Hz, 3H), 4.04 (s, 3H), 4.26 (q, J=7.0 Hz, 2H), 7.37 (s, 1H), 7.61 (s, 1H), 10.40 (s, 1H). 13C NMR (75 MHz, CDCl3): δ 14.34, 56.68, 65.35, 107.31, 110.48, 125.52, 143.56, 152.54, 152.70, 187.60. MS (ISP): 225.9 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-methoxy-5-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-methoxy-5-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-4-methoxy-5-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-4-methoxy-5-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-4-methoxy-5-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-4-methoxy-5-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.